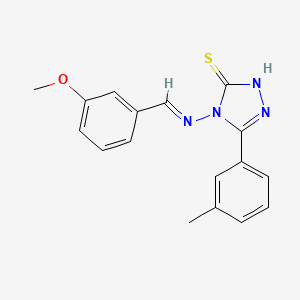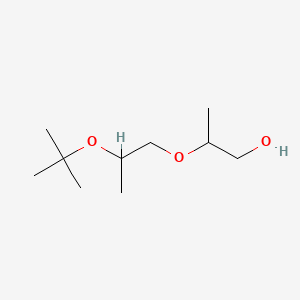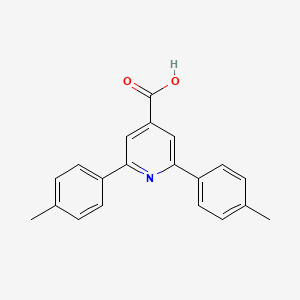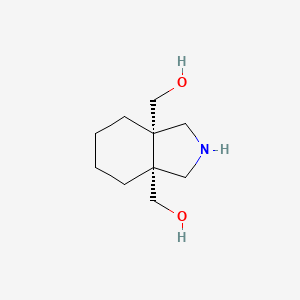![molecular formula C21H30N4O3 B12046476 1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione](/img/structure/B12046476.png)
1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3310^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione is a complex organic compound with a unique structure that combines a purine base with a tricyclo nonane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Attachment of the Tricyclo Nonane Moiety: This step involves the use of a Diels-Alder reaction to introduce the tricyclo nonane structure.
Introduction of the Butyl and Oxidanylpropyl Groups: These groups can be introduced through alkylation and oxidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to streamline the process.
化学反应分析
Types of Reactions
1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione can undergo various types of chemical reactions, including:
Oxidation: The oxidanyl group can be further oxidized to form various oxidation products.
Reduction: The compound can be reduced under appropriate conditions to yield reduced derivatives.
Substitution: The butyl and oxidanylpropyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[331
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Medicine: There is potential for this compound to be developed into a pharmaceutical agent, particularly if it exhibits activity against specific molecular targets.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other mechanisms.
相似化合物的比较
Similar Compounds
1-Butyl-3-methylimidazolium bromide: This compound shares the butyl group but has a different core structure.
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in having a butyl group but differs in the anionic component.
1-Butyl-3-(2,6-xylyl)urea: Another compound with a butyl group but with a urea core.
Uniqueness
1-Butyl-3-(3-Oxidanylpropyl)-8-[(1~{r},5~{s})-3-Tricyclo[3.3.1.0^{3,7}]nonanyl]-7~{h}-Purine-2,6-Dione is unique due to its combination of a purine base with a tricyclo nonane moiety, which is not commonly found in other compounds. This unique structure may confer specific properties and activities that are not present in similar compounds.
属性
分子式 |
C21H30N4O3 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
1-butyl-3-(3-hydroxypropyl)-8-[(1R,5S)-3-tricyclo[3.3.1.03,7]nonanyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H30N4O3/c1-2-3-5-25-18(27)16-17(24(20(25)28)6-4-7-26)23-19(22-16)21-11-13-8-14(12-21)10-15(21)9-13/h13-15,26H,2-12H2,1H3,(H,22,23)/t13-,14+,15?,21? |
InChI 键 |
CIBIXJYFYPFMTN-RPGRIMGWSA-N |
手性 SMILES |
CCCCN1C(=O)C2=C(N=C(N2)C34C[C@@H]5C[C@H](C3)CC4C5)N(C1=O)CCCO |
规范 SMILES |
CCCCN1C(=O)C2=C(N=C(N2)C34CC5CC(C3)CC4C5)N(C1=O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046399.png)
![1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12046402.png)





![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B12046456.png)

![2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12046460.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046465.png)

